REACTION_CXSMILES
|
[C:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1>>[C:1](=[O:6])([O:4][CH2:5][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1)[O:2][CH2:3][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1.[C:1](=[O:2])([OH:6])[OH:4].[CH2:1]([OH:6])[CH2:10][CH2:9][CH:8]([OH:12])[CH3:7].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)O
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the embodiment 1
|
Type
|
ADDITION
|
Details
|
mixing uniformly
|
Type
|
DISTILLATION
|
Details
|
distilling the reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCC1=CC=CO1)(OCC1=CC=CO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)(O)=O.C(CCC(C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1>>[C:1](=[O:6])([O:4][CH2:5][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1)[O:2][CH2:3][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1.[C:1](=[O:2])([OH:6])[OH:4].[CH2:1]([OH:6])[CH2:10][CH2:9][CH:8]([OH:12])[CH3:7].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)O
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the embodiment 1
|
Type
|
ADDITION
|
Details
|
mixing uniformly
|
Type
|
DISTILLATION
|
Details
|
distilling the reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCC1=CC=CO1)(OCC1=CC=CO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)(O)=O.C(CCC(C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1>>[C:1](=[O:6])([O:4][CH2:5][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1)[O:2][CH2:3][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1.[C:1](=[O:2])([OH:6])[OH:4].[CH2:1]([OH:6])[CH2:10][CH2:9][CH:8]([OH:12])[CH3:7].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)O
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the embodiment 1
|
Type
|
ADDITION
|
Details
|
mixing uniformly
|
Type
|
DISTILLATION
|
Details
|
distilling the reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCC1=CC=CO1)(OCC1=CC=CO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)(O)=O.C(CCC(C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1>>[C:1](=[O:6])([O:4][CH2:5][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1)[O:2][CH2:3][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1.[C:1](=[O:2])([OH:6])[OH:4].[CH2:1]([OH:6])[CH2:10][CH2:9][CH:8]([OH:12])[CH3:7].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)O
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the embodiment 1
|
Type
|
ADDITION
|
Details
|
mixing uniformly
|
Type
|
DISTILLATION
|
Details
|
distilling the reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCC1=CC=CO1)(OCC1=CC=CO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)(O)=O.C(CCC(C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1>>[C:1](=[O:6])([O:4][CH2:5][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1)[O:2][CH2:3][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1.[C:1](=[O:2])([OH:6])[OH:4].[CH2:1]([OH:6])[CH2:10][CH2:9][CH:8]([OH:12])[CH3:7].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)O
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the embodiment 1
|
Type
|
ADDITION
|
Details
|
mixing uniformly
|
Type
|
DISTILLATION
|
Details
|
distilling the reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCC1=CC=CO1)(OCC1=CC=CO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)(O)=O.C(CCC(C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |